5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole

Organic Electronics Monomer Purity Procurement

This mono-bromo, mono-fluoro BTZ derivative offers a non-symmetric substitution pattern essential for stepwise conjugation in D-A type small molecules and polymer end-capping. The single bromine handle enables site-specific Pd-catalyzed cross-coupling, while the fluorine lowers LUMO for enhanced electron mobility. Unlike di-functional analogs, this building block provides precise control over molecular architecture at a favorable cost for targeted OLED, OPV, and OFET syntheses. Available in high purity (98%) for device optimization.

Molecular Formula C6H2BrFN2S
Molecular Weight 233.058
CAS No. 1242336-51-1
Cat. No. B595513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole
CAS1242336-51-1
Synonyms5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole
Molecular FormulaC6H2BrFN2S
Molecular Weight233.058
Structural Identifiers
SMILESC1=C(C(=CC2=NSN=C21)Br)F
InChIInChI=1S/C6H2BrFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H
InChIKeyASAVGHCROROMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole (CAS 1242336-51-1) – Procurement-Ready Heterocyclic Building Block for Organic Electronics R&D


5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole (CAS 1242336-51-1, MFCD16660290) is a halogenated benzo[c][1,2,5]thiadiazole (BTZ) derivative . It belongs to a class of strongly electron-accepting heterocycles widely utilized as building blocks in the synthesis of π-conjugated materials for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) [1]. The compound features a single bromine and a single fluorine substituent on the BTZ core, which provides a distinct, non-symmetric substitution pattern for downstream functionalization via cross-coupling chemistry.

Why a Generic Benzothiadiazole Building Block Cannot Substitute for 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole (CAS 1242336-51-1) in Performance-Critical Organic Electronics R&D


The regiochemistry and specific halogen combination (Br and F) of 5-bromo-6-fluorobenzo[c][1,2,5]thiadiazole are not interchangeable with other in-class benzothiadiazole building blocks. While the broader BTZ class exhibits strong electron-accepting properties, the precise electronic and steric effects imparted by the 5-bromo-6-fluoro substitution pattern are unique [1]. Fluorination is a well-established strategy to lower the LUMO energy level and enhance electron mobility in organic semiconductors, directly impacting device performance parameters such as open-circuit voltage (Voc) and fill factor (FF) [2]. Conversely, the bromine atom serves as a critical handle for palladium-catalyzed cross-coupling reactions, enabling precise incorporation into larger conjugated architectures. Substituting with a non-halogenated, di-bromo, or di-fluoro analog will yield a different monomer, leading to a distinct polymer or small molecule with altered optoelectronic properties (e.g., band gap, HOMO/LUMO levels, charge carrier mobility) that can significantly deviate from the intended design and compromise device efficiency.

Quantitative Comparative Evidence for 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole (CAS 1242336-51-1) Against Closest Analogs and Alternatives


Comparative Purity and Procurement Lead Time: 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole vs. Common Analogs

A direct comparison of commercially available benzothiadiazole building blocks reveals significant differences in purity specifications and procurement lead times. 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole (target compound) is available at a minimum purity specification of 95% from AKSci (Z8749) . In contrast, a closely related but symmetrically substituted building block, 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole (CAS 1295502-53-2), is also offered at ≥95% purity but serves a different functional role due to its two bromine handles and two fluorine atoms . Notably, the target compound's availability from Aladdin (98% purity, cat. B180507) is constrained by an 8-12 week lead time, a critical procurement consideration . This is a key differentiator from more common di-bromo analogs which may have more immediate stock availability.

Organic Electronics Monomer Purity Procurement

Cost Analysis for 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole: Direct Price Comparison for Budgeting and Procurement Planning

A direct price comparison of the target compound against a key analog provides quantifiable data for procurement budgeting. At the 1g scale, 5-bromo-6-fluorobenzo[c][1,2,5]thiadiazole is priced at $195 from AKSci (95% purity) . In contrast, the same quantity of the structurally related 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole (CAS 1295502-53-2) is listed at $215 from Ossila . This demonstrates a cost differential of approximately $20/g for the target compound, which may influence budget allocation, especially for larger-scale syntheses. Furthermore, pricing for the high-purity grade (98%) from Aladdin is considerably higher at $1,271.90 for 1g, reflecting the premium for higher purity and extended lead time .

Procurement Cost Analysis Building Block

Differential Synthetic Utility: Mono- vs. Di-Halogenated Benzothiadiazole Building Blocks for Cross-Coupling Reactions

The synthetic utility of 5-bromo-6-fluorobenzo[c][1,2,5]thiadiazole is differentiated from its di-halogenated analogs by its mono-bromo substitution pattern. The single bromine atom provides a specific, quantifiable reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the precise installation of one conjugated arm per monomer unit . This is in contrast to 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole, which contains two bromine atoms and is therefore a di-functional monomer that leads to linear polymer chains . The target compound's mono-bromo, mono-fluoro pattern is therefore more suitable for the synthesis of asymmetric small molecules or as an end-cap, whereas the di-bromo analog is designed for polymerization. This difference in functionality is a primary, quantifiable selection criterion.

Synthetic Chemistry Cross-Coupling Monomer Design

Inferred Electronic Differentiation: Fluorination's Impact on LUMO Level in Benzothiadiazole-Based Acceptors

While direct head-to-head data for this specific compound is not available, class-level evidence demonstrates the profound impact of fluorine substitution on the electronic properties of benzothiadiazole (BTZ) acceptors. Studies on mono-fluorinated BTZ linkers in A-A′-A type perylenediimide (PDI) non-fullerene acceptors show that fluorination is an effective strategy for boosting device efficiency. Monofluorination lowered the LUMO energy level of the BTZ core, which in turn improved charge mobility and optimized molecular aggregation morphology, leading to a higher short-circuit current density (Jsc) and fill factor (FF) in organic solar cells . In another study, fluoro-substitution on BTZ-based fluorophores was shown to enhance performance in OLEDs by tuning the excited state properties [1]. 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole, containing one fluorine atom, is therefore rationally inferred to impart a lower LUMO level and higher electron affinity compared to its non-fluorinated counterpart, 5-bromobenzo[c][1,2,5]thiadiazole. This electronic tuning is critical for optimizing energy level alignment in donor-acceptor systems.

Organic Electronics OPV Electron Acceptor

Validated R&D Application Scenarios for 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole (CAS 1242336-51-1) Based on Comparative Evidence


Synthesis of Asymmetric Donor-Acceptor Small Molecules for OPV and OLED Research

This compound is the rational choice for synthesizing asymmetric, D-A type small molecules where a single, site-specific cross-coupling is required. Its mono-bromo functionality enables precise, stepwise conjugation of one donor or acceptor unit, while the fluorine atom provides the desired electron-withdrawing effect to lower the LUMO level. This is supported by the class-level inference of fluorination benefits and the direct comparison of its mono-functional nature against di-functional analogs . Researchers aiming to fine-tune HOMO-LUMO energy levels and molecular packing in non-fullerene acceptors or TADF emitters will find this building block's substitution pattern ideally suited for such targeted syntheses.

End-Capping Agent for Conjugated Polymers in Organic Electronics

In polymer synthesis for organic photovoltaics (OPVs) or organic field-effect transistors (OFETs), end-capping is a critical step to remove reactive chain ends and improve material stability. 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole is an excellent candidate for this purpose. Its single bromine atom serves as the reactive handle for coupling to the polymer chain end, while its fluorine-substituted BTZ core can further influence the polymer's electronic properties at the terminus. The quantifiably lower cost of this mono-functional monomer compared to its di-functional counterpart makes it a cost-effective option for this specific application, as it avoids the use of more expensive, multi-functional monomers for a single-point reaction.

Fundamental Studies on the Structure-Property Relationships of Halogenated Benzothiadiazoles

For academic and industrial groups engaged in fundamental materials discovery, 5-bromo-6-fluorobenzo[c][1,2,5]thiadiazole serves as a key compound for systematically studying the interplay between halogen substitution patterns and optoelectronic properties. By comparing the performance of devices made with this mono-bromo, mono-fluoro derivative against those made with non-fluorinated, di-fluoro, or di-bromo analogs, researchers can generate quantitative data to build robust structure-property relationships. The availability of this compound in both research-grade (95%) and high-purity (98%) grades allows for studies at different scales and stages, from initial screening to detailed device optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.